molecular formula C8H6ClFO3 B13111186 2-Chloro-3-fluoro-5-methoxybenzoic acid

2-Chloro-3-fluoro-5-methoxybenzoic acid

Cat. No.: B13111186
M. Wt: 204.58 g/mol
InChI Key: QKKYRBMPWBRSEQ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the halogenation of 3-fluoro-5-methoxybenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroxy derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing chlorine or fluorine.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include hydroxy derivatives and reduced aromatic compounds.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

2-Chloro-3-fluoro-5-methoxybenzoic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: The compound is utilized in the synthesis of novel materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-methoxybenzoic acid depends on its application. In pharmaceuticals, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and specificity towards molecular targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluoro-2-methoxybenzoic acid
  • 2-Chloro-5-methoxybenzoic acid
  • 3-Fluoro-5-methoxybenzoic acid

Uniqueness

2-Chloro-3-fluoro-5-methoxybenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

2-chloro-3-fluoro-5-methoxybenzoic acid

InChI

InChI=1S/C8H6ClFO3/c1-13-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12)

InChI Key

QKKYRBMPWBRSEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)Cl)C(=O)O

Origin of Product

United States

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